molecular formula C12H8F3NO B6415190 MFCD18323669 CAS No. 1262010-84-3

MFCD18323669

Cat. No.: B6415190
CAS No.: 1262010-84-3
M. Wt: 239.19 g/mol
InChI Key: IOLGTMOFXPCTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified by the registry number MFCD18323669 is known chemically as N-(4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of 2-(trifluoromethyl)benzoic acid. This can be achieved through the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The 2-(trifluoromethyl)benzoic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-(trifluoromethyl)aniline in the presence of a base such as triethylamine to form N-(4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzamide.

Industrial Production Methods

In an industrial setting, the production of N-(4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-(trifluoromethyl)benzoic acid and 4-(trifluoromethyl)aniline.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent, owing to its ability to modulate specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, the compound can interact with receptors on the cell surface, triggering downstream signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzamide: shares structural similarities with other trifluoromethyl-substituted benzamides, such as:

Uniqueness

  • The presence of two trifluoromethyl groups in N-(4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds with fewer or no trifluoromethyl groups. This makes it particularly valuable in applications requiring high stability and bioavailability.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)9-3-1-2-8(6-9)11-7-10(17)4-5-16-11/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLGTMOFXPCTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692677
Record name 2-[3-(Trifluoromethyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-84-3
Record name 2-[3-(Trifluoromethyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.